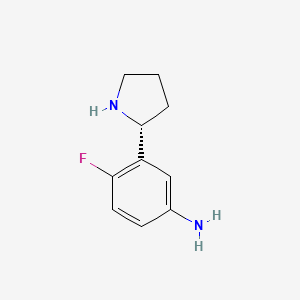
(R)-4-Fluoro-3-(pyrrolidin-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Fluoro-3-(pyrrolidin-2-yl)aniline is a compound that features a fluorine atom, a pyrrolidine ring, and an aniline moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom and the pyrrolidine ring can significantly influence the compound’s biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, followed by functionalization to introduce the fluorine and aniline groups .
Industrial Production Methods
Industrial production methods for ®-4-Fluoro-3-(pyrrolidin-2-yl)aniline often involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
®-4-Fluoro-3-(pyrrolidin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
®-4-Fluoro-3-(pyrrolidin-2-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-4-Fluoro-3-(pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom and the pyrrolidine ring can enhance the compound’s binding affinity to certain proteins or enzymes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-4-Fluoro-3-(pyrrolidin-2-yl)aniline include other fluorinated anilines and pyrrolidine derivatives, such as:
- 4-Fluoroaniline
- 3-(Pyrrolidin-2-yl)aniline
- 4-Fluoro-3-(pyrrolidin-2-yl)benzene
Uniqueness
The uniqueness of ®-4-Fluoro-3-(pyrrolidin-2-yl)aniline lies in its specific combination of a fluorine atom, a pyrrolidine ring, and an aniline moiety. This combination can result in distinct chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C10H13FN2 |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
4-fluoro-3-[(2R)-pyrrolidin-2-yl]aniline |
InChI |
InChI=1S/C10H13FN2/c11-9-4-3-7(12)6-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5,12H2/t10-/m1/s1 |
InChI Key |
IPRHKWJMECRYHH-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)N)F |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















